molecular formula C22H30N2O5 B135745 Ramipril Methyl Ester CAS No. 108313-11-7

Ramipril Methyl Ester

Cat. No.: B135745
CAS No.: 108313-11-7
M. Wt: 402.5 g/mol
InChI Key: DBAQBRAQKYAQEO-GBBGEASQSA-N
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Description

Ramipril Methyl Ester is a chemical compound derived from Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The compound is known for its role as an impurity in the synthesis of Ramipril and is often referred to as impurity A in pharmaceutical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramipril Methyl Ester typically involves the esterification of Ramipril. One common method includes the reaction of Ramipril with methanol in the presence of an acid catalyst. This process involves refluxing the mixture to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ramipril Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ramipril Methyl Ester has several applications in scientific research:

Mechanism of Action

Ramipril Methyl Ester itself does not have a direct therapeutic effect but is closely related to Ramipril. Ramipril is a prodrug that is converted to its active form, Ramiprilat, in the liver. Ramiprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

    Ramipril Isopropyl Ester:

    Ramipril Diketopiperazine:

Uniqueness

Ramipril Methyl Ester is unique due to its specific ester group, which influences its chemical reactivity and stability. Compared to other esters like Ramipril Isopropyl Ester, it has different physical and chemical properties that can affect its behavior in pharmaceutical formulations .

Biological Activity

Ramipril Methyl Ester is a derivative of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and therapeutic potential through case studies and research findings.

This compound functions primarily as a prodrug, which is converted into its active form, Ramiprilat, in vivo. This conversion is crucial as Ramiprilat exerts significant pharmacological effects by inhibiting ACE, leading to decreased levels of angiotensin II—a potent vasoconstrictor—and increased bradykinin levels. The resulting effects include:

  • Vasodilation : Decreased vascular resistance and blood pressure.
  • Improved Cardiac Function : Enhanced cardiac output due to reduced afterload.
  • Renin-Angiotensin-Aldosterone System (RAAS) Inhibition : Contributes to the management of hypertension and heart failure progression.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed with a bioavailability of approximately 50-60%.
  • Distribution : High plasma protein binding (73% for Ramipril and 56% for Ramiprilat).
  • Metabolism : Primarily metabolized in the liver to Ramiprilat.
  • Elimination Half-life : Ranges from 13 to 17 hours, allowing for once-daily dosing.

Comparative Analysis with Other ACE Inhibitors

The following table summarizes key features of this compound compared to other ACE inhibitors:

Compound NameChemical FormulaKey Features
RamiprilC22H30N2O5Prodrug; converted to Ramiprilat; effective in hypertension and heart failure.
LisinoprilC21H31N3O5SAnother ACE inhibitor; no ester group; used for hypertension.
EnalaprilC20H28N2O5Prodrug converted to Enalaprilat; used for hypertension.
QuinaprilC25H30N2O5Similar mechanism but different structure; used for hypertension.
PerindoprilC19H32N2O5Prodrug converted into Perindoprilat; effective in cardiovascular diseases.

Case Studies

  • Efficacy in Hypertension : A study demonstrated that patients treated with Ramipril showed significant reductions in systolic and diastolic blood pressure compared to baseline measurements. Approximately 85% of patients with mild to moderate essential hypertension responded positively to treatment with doses ranging from 2.5 mg to 10 mg daily .
  • Cardiovascular Outcomes : The Acute Infarction Ramipril Efficacy (AIRE) study indicated that Ramipril significantly reduced all-cause mortality by 27% in patients post-myocardial infarction, highlighting its protective role in cardiovascular events .
  • Combination Therapy : Research has shown that combining Ramipril with herbal extracts, such as large cardamom, enhances its vasoprotective effects by restoring endothelial function and improving nitric oxide levels, suggesting a synergistic approach to hypertension management .

Potential Interactions and Side Effects

This compound may interact with other antihypertensive agents and diuretics, necessitating careful monitoring for potential side effects such as hyperkalemia when used concurrently with potassium-sparing diuretics. Common side effects include:

  • Cough : Due to elevated bradykinin levels.
  • Dizziness and Fatigue : Related to vasodilation effects.
  • Serious Effects : Angioedema or renal impairment in some patients .

Properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(20(25)24-18-10-6-9-16(18)13-19(24)21(26)27)23-17(22(28)29-2)12-11-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,23H,6,9-13H2,1-2H3,(H,26,27)/t14-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQBRAQKYAQEO-GBBGEASQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108313-11-7
Record name Ramipril methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108313117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAMIPRIL METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ7F3PK42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Ramipril Methyl Ester in pharmaceutical analysis?

A1: this compound (Impurity A) is a known impurity of Ramipril, an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure. [] Regulatory agencies like the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) mandate the testing and quantification of this compound in both Ramipril drug substances and final products. [] This highlights the importance of understanding and monitoring this impurity to ensure drug safety and efficacy.

Q2: How is this compound synthesized and characterized?

A2: this compound can be synthesized from Ramipril through a transesterification reaction using methanol and potassium hydroxide as reagents. [] The synthesized compound is then characterized using spectroscopic techniques to confirm its structure. High-Performance Liquid Chromatography (HPLC) is employed to determine its purity, establishing it as a reference standard for analytical purposes. []

Q3: Can you elaborate on the formulation challenges associated with Ramipril and the role of coatings in addressing these?

A3: Ramipril is known to be susceptible to degradation, forming undesirable byproducts like Ramipril-DKP and Ramipril Dicarboxylic Acid. [] To enhance its stability, specialized coatings can be applied to individual Ramipril particles. [] These coatings act as a barrier against environmental factors that contribute to degradation, such as air exposure. [] This approach helps maintain the drug's quality and effectiveness over time.

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